![molecular formula C17H17FN2O B2624951 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol CAS No. 912897-21-3](/img/structure/B2624951.png)

2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

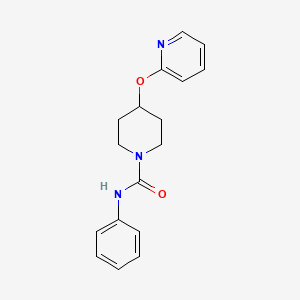

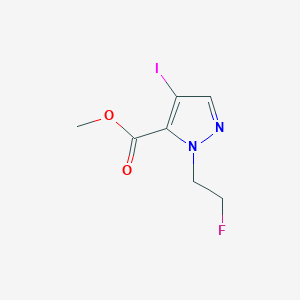

The compound “2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant, and beta-adrenolytic activity . The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .

Synthesis Analysis

The synthesis of benzimidazoles has been a topic of interest in recent years . The reactions of the synthesis of 3-benzimidazoylquinoxalin-2(1 H)-one 37s starting from 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1 H)-one through the 3-(3,4-dihydroquinoxalin-2(1 H)-on-3-yl)-1,2-dihydro-1,5-benzodiazepin-2(1 H)-one hydrochloride 105 and 3-(benzimidazol-2-yl)methylenequinoxalin-2(1 H)-one 107 have also been reexamined .Molecular Structure Analysis

The molecular structure of this compound is complex. The benzofuran and piperazine moieties are connected by an ethyl chain, the moieties forming a dihedral angle of 163.12 (13) degrees .Chemical Reactions Analysis

In the crystal structure, ions and propanol solvent molecules are linked via N-H…Cl and O-H…Cl bonds into linear (010) chains .Physical And Chemical Properties Analysis

The benzofuran and piperazine moieties are connected by an ethyl chain, the moieties forming a dihedral angle of 163.12 (13) degrees . In the crystal structure, ions and propanol solvent molecules are linked via N-H…Cl and O-H…Cl bonds into linear (010) chains .Mécanisme D'action

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Target of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This interaction with biopolymers could potentially be a target of action for “2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol”.

Mode of Action

The mode of action of benzimidazole derivatives often involves interactions with biopolymers, which can lead to various biological activities . The specific mode of action for “2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol” would depend on its specific interactions.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways due to their wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Pharmacokinetics

The ADME properties of benzimidazole derivatives can vary widely depending on their specific structures. Some benzimidazole derivatives are known to have good bioavailability .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse due to their wide range of biological activities .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more .

Propriétés

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-9-5-6-10-15(14)20(16)11-12-7-3-4-8-13(12)18/h3-10,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZXPSSFSOUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)